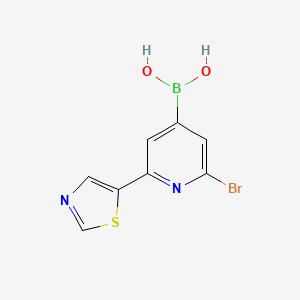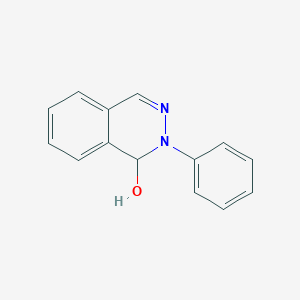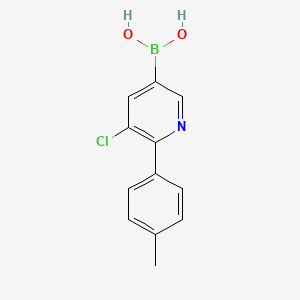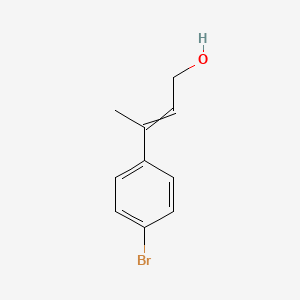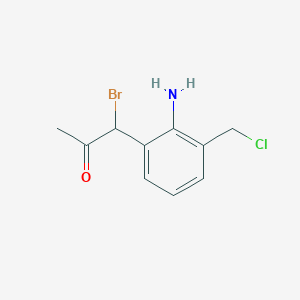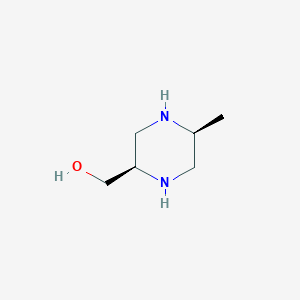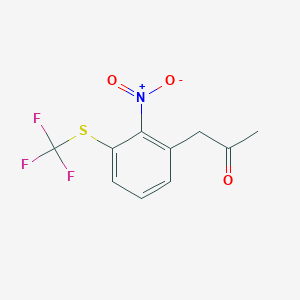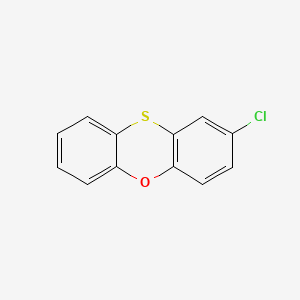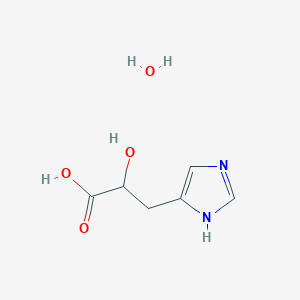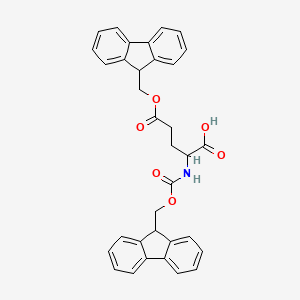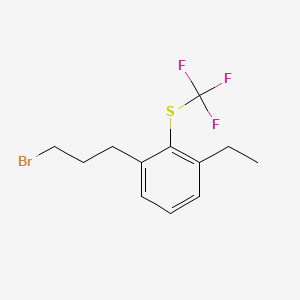
3-(Tributylstannyl)but-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tributylstannyl)but-3-en-1-ol is an organotin compound with the molecular formula C16H34OSn It is characterized by the presence of a tributylstannyl group attached to a butenol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tributylstannyl)but-3-en-1-ol typically involves the reaction of tributylstannyl chloride with but-3-en-1-ol in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Bu3SnCl+HOCH2CH=CH2→Bu3SnCH2CH=CH2OH+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Tributylstannyl)but-3-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The tributylstannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents such as bromine (Br2) or iodine (I2) are often used.
Major Products
Oxidation: But-3-enal or but-3-enoic acid.
Reduction: 3-(Tributylstannyl)butan-1-ol.
Substitution: Various organotin compounds depending on the substituent introduced.
Applications De Recherche Scientifique
3-(Tributylstannyl)but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 3-(Tributylstannyl)but-3-en-1-ol exerts its effects involves the interaction of the tributylstannyl group with various molecular targets. This can include:
Electron Transfer: The stannyl group can participate in electron transfer reactions, leading to the formation of radicals and other reactive intermediates.
Substitution Reactions: The stannyl group can be replaced by other functional groups, altering the chemical properties of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Tributylstannyl)prop-2-en-1-ol
- 3-(Tributylstannyl)but-2-en-1-ol
- 3-(Tributylstannyl)but-3-yn-1-ol
Uniqueness
3-(Tributylstannyl)but-3-en-1-ol is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. The presence of both a hydroxyl group and a tributylstannyl group provides versatility in synthetic chemistry, making it a valuable reagent in various research and industrial processes.
Propriétés
Numéro CAS |
122229-78-1 |
|---|---|
Formule moléculaire |
C16H34OSn |
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
3-tributylstannylbut-3-en-1-ol |
InChI |
InChI=1S/C4H7O.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h5H,1,3-4H2;3*1,3-4H2,2H3; |
Clé InChI |
UAXAHSXCWADQQE-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C(=C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-(Trifluoromethyl)anilino]methylidene]propanedinitrile](/img/structure/B14070978.png)
